(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a fluorophenyl group, a pyridinylthio group, and a piperidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylmethanone Core: This can be achieved by reacting piperidine with a suitable acylating agent under controlled conditions.
Introduction of the Pyridinylthio Group: This step involves the nucleophilic substitution reaction where a pyridin-2-ylthiol is introduced to the piperidinylmethanone core.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts and boron reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluorophenyl)(4-(pyridin-2-yl)piperidin-1-yl)methanone
- (2-Fluorophenyl)(4-(pyridin-2-ylthio)piperidin-1-yl)methanone
Uniqueness
(2-Fluorophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to the presence of both the fluorophenyl and pyridinylthio groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPUPFGUDPXVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.